Glyoxime, dimethyl-

Analytical Chemistry Metal Separation Precipitation

Glyoxime, dimethyl-, also known as dimethylglyoxime (DMG, dmgH₂), is a chemical compound described by the formula CH₃C(NOH)C(NOH)CH₃. It is the dioxime derivative of the diketone diacetyl (2,3-butanedione).

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 464921-38-8
Cat. No. B11824797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxime, dimethyl-
CAS464921-38-8
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESCC(=NO)C(=NO)C
InChIInChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4-
InChIKeyJGUQDUKBUKFFRO-GLIMQPGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxime, dimethyl- (CAS 464921-38-8) - Identity, Class, and Fundamental Properties


Glyoxime, dimethyl-, also known as dimethylglyoxime (DMG, dmgH₂), is a chemical compound described by the formula CH₃C(NOH)C(NOH)CH₃ [1]. It is the dioxime derivative of the diketone diacetyl (2,3-butanedione) [1]. This compound is an important member of the vicinal dioxime (vic-dioxime) class, characterized by its ability to act as a bidentate chelating ligand for a wide range of transition metal ions . The specific CAS Registry Number 464921-38-8 designates this substance as a research-grade compound for specialized chemical studies.

Why Generic Vic-Dioxime Substitution Fails: The Need for Glyoxime, dimethyl- (CAS 464921-38-8)


The class of vicinal dioximes is not functionally homogeneous; subtle structural variations lead to significant differences in key performance metrics. Substituting a generic vic-dioxime for Glyoxime, dimethyl- (DMG) is often impractical due to marked differences in metal complex solubility [1], analytical selectivity [2], and complex stability [3]. These differences directly impact the feasibility and accuracy of analytical protocols, the efficiency of separation processes, and the reliability of materials synthesis. The following quantitative evidence demonstrates why DMG's specific properties cannot be assumed to be present in its closest analogs.

Quantitative Differentiation Guide for Glyoxime, dimethyl- (CAS 464921-38-8) vs. Key Comparators


Differential Solubility of Nickel vs. Copper Complexes: A Critical Separation Factor

A key differentiator for DMG is the large and well-documented solubility difference between its nickel(II) and copper(II) complexes, a property not universally shared by other vic-dioximes. This differential is the basis for the quantitative separation of nickel from copper in analytical chemistry [1].

Analytical Chemistry Metal Separation Precipitation

Unique Spectral Fingerprint in Raman Spectroscopy (C=N Stretching)

Dimethylglyoxime possesses a unique Raman spectroscopic signature that distinguishes it from other substituted glyoximes like methylglyoxime. The specific vibrational frequencies of its C=N bonds serve as a definitive marker for compound identification and purity assessment [1].

Spectroscopy Materials Characterization Vibrational Analysis

Thermal Stability and Decomposition Profile of the Free Ligand

DMG exhibits a high melting point with decomposition, a characteristic thermal behavior that contrasts with many other solid analytical reagents and informs safe handling and storage protocols .

Thermal Analysis Stability Storage

Limited Aqueous Solubility of the Free Ligand

The free ligand DMG is characterized by a very low aqueous solubility, a property that differentiates it from more water-soluble alternatives like 1,2-Cyclohexanedione Dioxime (Nioxime) and dictates its common use in alcoholic solutions for analytical precipitations [1].

Solubility Formulation Analytical Chemistry

Comparative Complex Stability: Ni(II) Complex Formation

The stability of the DMG complex with nickel(II) is a cornerstone of its utility. While direct comparative stability constant data with close vic-dioxime analogs is limited in the open literature, the extensive use of DMG for quantitative nickel analysis is predicated on its highly stable and insoluble nickel complex formation, a property that can be inferred to be distinct from less specific or weaker-binding ligands [1].

Coordination Chemistry Stability Constants Metal Binding

High-Value Application Scenarios for Glyoxime, dimethyl- (CAS 464921-38-8) Based on Quantitative Differentiation


Quantitative Separation of Nickel from Copper in Alloy or Ore Analysis

The established 5¹⁰-fold difference in aqueous solubility between copper and nickel dimethylglyoxime complexes at 25°C [1] makes DMG the reagent of choice for the selective, quantitative gravimetric or extraction-based separation of nickel from copper. This is a critical procedure in the analysis of alloys, minerals, and industrial catalysts where accurate nickel quantification is required in the presence of copper, a common interferent.

High-Selectivity Trace Nickel Determination via Gravimetric or Spectrophotometric Methods

DMG's formation of a highly stable, insoluble, and intensely colored complex with nickel(II) [1] enables its unparalleled use as a specific and sensitive reagent for nickel detection and quantification, even at trace levels. This is a standard method in environmental monitoring, food chemistry, and industrial process control where precise nickel measurement is mandatory.

Synthesis of Cobaloxime Complexes for Electrocatalysis (e.g., Hydrogen Evolution)

DMG is a key ligand for synthesizing cobaloxime complexes, which are important model systems for vitamin B12 and serve as efficient molecular electrocatalysts for hydrogen production via proton electroreduction [1]. The thermal stability of the DMG ligand and its complexes [2] is a critical parameter in designing these catalysts and understanding their performance under reaction conditions.

Unambiguous Identification and Quality Control of DMG Stocks via Raman Spectroscopy

The unique Raman spectral fingerprint of DMG, characterized by C=N stretching bands at 1645 cm⁻¹ and 1506 cm⁻¹, distinguishes it from close analogs like methylglyoxime [1]. This provides a fast, non-destructive method for incoming material verification, purity assessment, and identification in research settings where misidentification of a vic-dioxime could lead to failed experiments or incorrect analytical results.

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